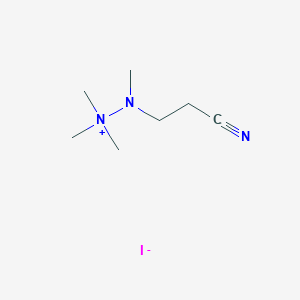
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide is a chemical compound with a unique structure that includes a cyanoethyl group and a tetramethylhydrazinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide typically involves the reaction of tetramethylhydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of solid-phase synthesis techniques can be advantageous in this context, as they allow for the efficient production of large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable hydrazone linkages.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide involves its ability to form stable bonds with various substrates. The cyanoethyl group acts as a reactive site for nucleophilic attack, while the tetramethylhydrazinium core provides stability and reactivity. This allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: Used in DNA synthesis as a protecting reagent.
Hydrazones: Formed from the reaction of hydrazines with carbonyl compounds.
Uniqueness
What sets 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide apart is its unique combination of a cyanoethyl group and a tetramethylhydrazinium core. This structure provides both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
75985-07-8 |
|---|---|
Molekularformel |
C7H16IN3 |
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
[2-cyanoethyl(methyl)amino]-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16N3.HI/c1-9(7-5-6-8)10(2,3)4;/h5,7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZWPLOULQRWGIQA-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CCC#N)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


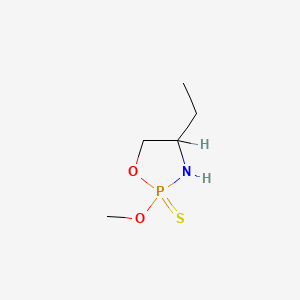
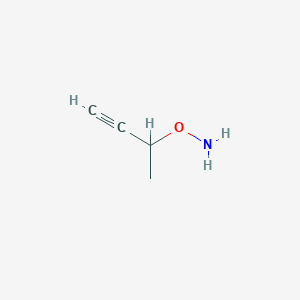
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
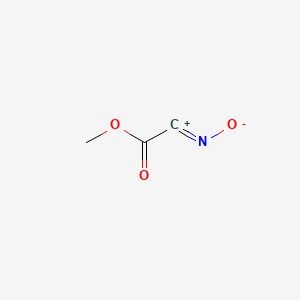
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
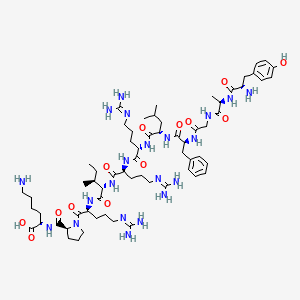



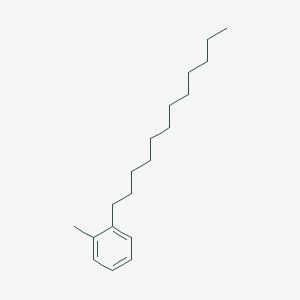

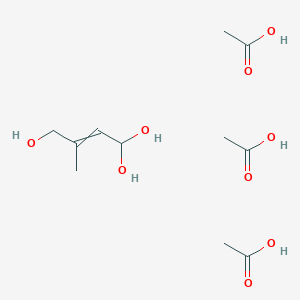
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
